molecular formula C11H11Cl2N3 B7575063 N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine

N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine

Cat. No. B7575063
M. Wt: 256.13 g/mol
InChI Key: UWMKXECXXAXZML-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine, also known as DMMPA, is a chemical compound that has attracted significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine exerts its pharmacological effects through modulation of the endocannabinoid system, specifically by binding to the CB1 receptor. This receptor is involved in the regulation of pain, inflammation, and neuronal function, making it a promising target for the development of novel therapeutics.
Biochemical and physiological effects:
N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, it has been demonstrated to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. However, further studies are needed to fully elucidate the biochemical and physiological effects of N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine is its potent pharmacological effects, making it a promising candidate for the development of novel therapeutics. However, its complex synthesis method and limited availability may pose challenges for researchers interested in studying its effects.

Future Directions

Future research on N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine should focus on further elucidating its mechanism of action, as well as investigating its potential applications in other fields, such as oncology and immunology. Additionally, the development of more efficient synthesis methods and improved availability of N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine may facilitate its use in future research.

Synthesis Methods

N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzyl chloride with methyl hydrazine, followed by reaction with methyl iodide. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of novel pain management therapies. Additionally, N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine has been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3/c1-16-5-4-11(15-16)14-7-8-2-3-9(12)10(13)6-8/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMKXECXXAXZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dichlorobenzyl)-1-methyl-1H-pyrazol-3-amine

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